The compound (3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride is a complex heterocyclic molecule characterized by its unique pyrano-pyridine ring system. This structure makes it a significant candidate in medicinal chemistry, particularly for drug development. The compound is often explored for its potential applications in catalysis and as a scaffold for bioactive molecules.
The compound is synthesized through various organic reactions involving precursors like pyran and aldehydes or ketones. Its synthesis has been documented in several scientific studies focusing on the development of novel drug candidates and catalytic systems.
This compound falls under the category of heterocyclic compounds, specifically those containing both pyridine and pyran rings. It is also classified as an alkaloid, which are naturally occurring compounds that often exhibit pharmacological effects.
The synthesis of (3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride typically involves multi-step reactions:
The synthesis can be optimized using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Advanced purification techniques, such as chromatography, are employed to isolate the desired product from by-products.
The molecular structure of (3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride features a fused ring system that combines a pyridine and a pyran moiety. The specific arrangement of atoms contributes to its chemical reactivity and biological activity.
The compound's molecular formula is with a molecular weight of approximately 204.23 g/mol. The presence of hydroxyl groups enhances its solubility in polar solvents, making it suitable for various applications in medicinal chemistry.
(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For instance, controlling pH and temperature during oxidation can lead to selective formation of desired products while minimizing side reactions.
The mechanism of action for (3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride involves interactions at the molecular level that may inhibit specific enzymes or receptors in biological systems.
Research indicates that related compounds exhibit antiproliferative activity against various cancer cell lines, highlighting the potential therapeutic applications of (3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride.
The physical properties include:
Key chemical properties include:
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) provide further insight into its structural characteristics.
(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride has several applications in scientific research:
The synthesis of the fused pyrano[3,2-c]pyridine core employs several advanced methodologies, with ring-closing metathesis (RCM) emerging as a particularly efficient approach. Schmidt's research demonstrates that allyl ether precursors undergo RCM using second-generation Grubbs' catalysts activated by NaBH₄, forming the dihydropyran ring with >85% yield under mild conditions [8]. This method benefits from exceptional functional group tolerance, crucial for preserving the pyridine nitrogen's basicity during heterocycle formation. Alternative routes include iodine-catalyzed cyclizations under solvent-free conditions, which offer atom-economical construction of substituted pyrans at ambient temperature [8].
Palladium-catalyzed 6-endo-dig cyclizations of alkynols provide another scaffold assembly strategy, favoring pyran formation over 5-exo products through careful tuning of palladium ligand environments [8]. For the target compound, this approach enables late-stage introduction of the hydroxymethyl group at C7 via propargyl alcohol precursors. Lin's fluoro-pryan synthesis methodology shows particular relevance, where titanocene-catalyzed reductive coupling of trifluoromethyl alkenes with epoxides yields fluorinated analogs in a single step [8].
Table 1: Comparison of Pyrano-Pyridine Scaffold Synthesis Methods
Method | Catalyst System | Temperature | Yield Range | Key Advantage |
---|---|---|---|---|
Ring-Closing Metathesis | Grubbs-II/NaBH₄ | 40-60°C | 75-92% | Functional group tolerance |
Iodine Catalysis | Molecular I₂ (10 mol%) | Ambient | 68-85% | Solvent-free, mild conditions |
Titanocene Reductive Coupling | Cp₂TiCl₂/Zn | 0°C to RT | 55-78% | Access to fluorinated analogs |
Gold-Catalyzed Cyclization | IPrAuCl/NaBArF | 60°C | 70-88% | Forms bicyclic derivatives |
The C7-hydroxymethyl group installation employs two primary strategies: 1) direct reduction of ester functionalities, and 2) nucleophilic addition to aldehyde intermediates. Commercial suppliers utilize lithium aluminum hydride (LiAlH₄) reduction of methyl 3,4-dihydro-2H-pyrano[3,2-c]pyridine-7-carboxylate, achieving >90% conversion but requiring stringent anhydrous conditions [2] [5]. Sodium borohydride reduction presents a safer alternative, though with reduced yields (68-75%) due to competing pyridine ring reduction.
Alternative pathways begin with aldehyde intermediates, where nucleophilic addition of methylmagnesium bromide followed by oxidation/functional group interconversion introduces the hydroxymethyl group. This approach allows isotopic labeling (e.g., CD₂OH) using deuterated Grignard reagents. The hydrochloride salt formation necessitates protection of the pyridine nitrogen during reduction, typically via tert-butoxycarbonyl (Boc) protection, with deprotection occurring simultaneously during salt formation [5].
Table 2: Key Intermediates for Target Compound Synthesis
Intermediate | SMILES Notation | Molecular Formula | Function |
---|---|---|---|
Methyl 3,4-dihydro-2H-pyrano[3,2-c]pyridine-7-carboxylate | COC(=O)C1=CC2=C(CCCO2)C=N1 | C₁₀H₁₁NO₃ | Reduction precursor |
7-Formyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine | O=CC1=CC2=C(CCCO2)C=N1 | C₉H₉NO₂ | Nucleophile addition site |
7-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-c]pyridine (free base) | OCC1=CC2=C(CCCO2)C=N1 | C₉H₁₁NO₂ | Pre-salt form |
Hydrochloride salt formation serves dual purposes: enhancing crystallinity for purification and improving biological membrane permeability. Mechanistic studies reveal that protonation preferentially occurs at the pyridinic nitrogen rather than the oxygen heteroatom, as confirmed by single-crystal X-ray diffraction of analogous compounds [7]. The optimal stoichiometric ratio is 1.05 equivalents of hydrochloric acid per equivalent of free base, minimizing acid waste while preventing decomposition. Excess acid (>1.2 eq) promotes ether cleavage and chromene formation, reducing yields by 15-22% [10].
Solvent selection critically impacts crystal morphology and stability. Anhydrous ethyl acetate produces free-flowing crystalline powders, while aqueous ethanol yields hygroscopic crystals requiring specialized packaging. Reaction temperature must be maintained below 10°C during acid addition to prevent exothermic decomposition, followed by gradual warming to 25°C for complete crystallization. This protocol achieves consistent purity >97% (HPLC) with 89% recovery, as verified by multiple suppliers [3] [5]. The salt exhibits adequate stability at 2-8°C under nitrogen, though long-term storage (>6 months) necessitates desiccants due to moisture sensitivity [10].
Synthetic complexity varies significantly across the pyrano-pyridine isomer family. The [3,2-c] isomer (target compound) demonstrates superior stability during hydrochloride formation compared to the [2,3-b] isomer, which undergoes partial ring-opening under acidic conditions due to increased ring strain [4] [7]. The [3,2-c] isomer's commercial availability at 97% purity contrasts with the [2,3-b] analog, which requires specialized synthesis and achieves only 90-92% purity [4].
Cost analysis reveals substantial differences in production scale. The target compound commands premium pricing ($1,552.50/gram) due to limited manufacturing routes, whereas simpler analogs like 3,4-dihydro-2H-pyran-2-methanol cost <$100/gram, benefiting from established production protocols [10]. Heterocycle fusion position dramatically impacts yield - the linear [3,2-c] arrangement permits higher cyclization yields (85-90%) than angular isomers (70-75%) due to favorable orbital alignment during ring closure [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: